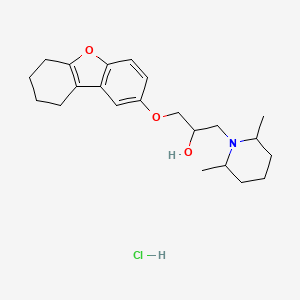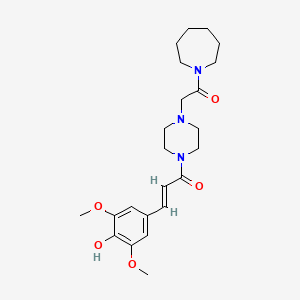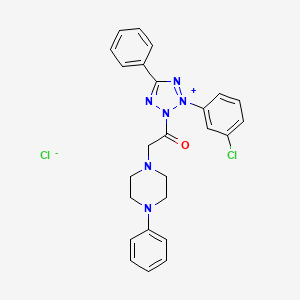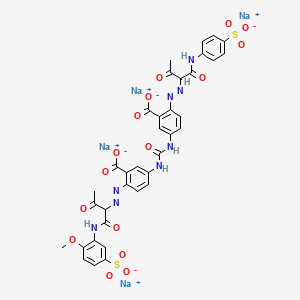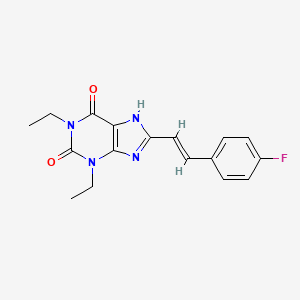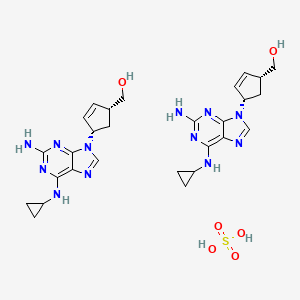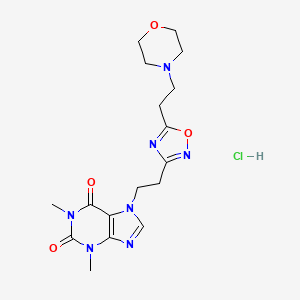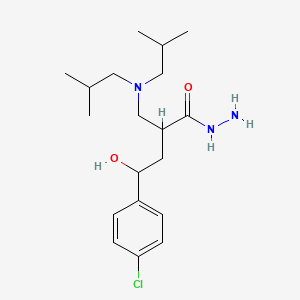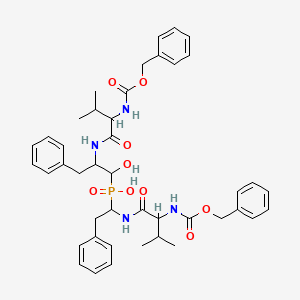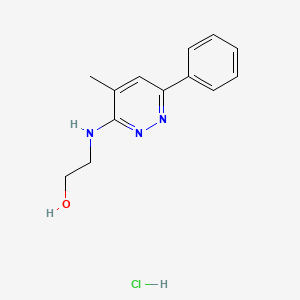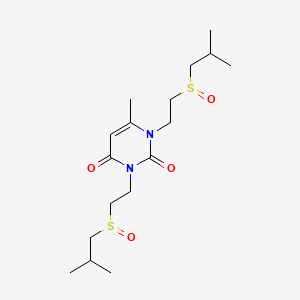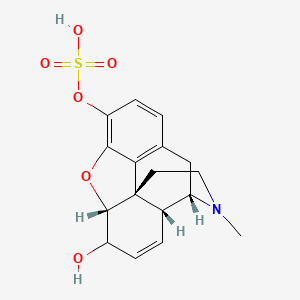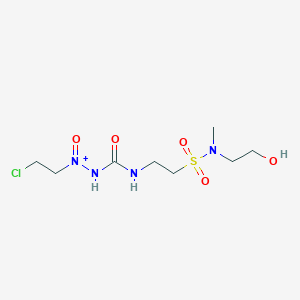
Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-N-(2-hydroxyethyl)-N-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-N-(2-hydroxyethyl)-N-methyl- is a complex organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a sulfonamide group, a nitrosoamino group, and a chloroethyl group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-N-(2-hydroxyethyl)-N-methyl- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Sulfonamide Group: The initial step involves the reaction of ethanesulfonyl chloride with an amine to form the sulfonamide group.
Introduction of the Chloroethyl Group: The chloroethyl group is introduced through a nucleophilic substitution reaction using 2-chloroethylamine.
Nitrosation: The nitrosoamino group is formed by reacting the intermediate with nitrous acid under controlled conditions.
Final Coupling: The final step involves coupling the intermediate with N-(2-hydroxyethyl)-N-methylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-N-(2-hydroxyethyl)-N-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group, altering the compound’s reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amino derivatives.
科学的研究の応用
Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-N-(2-hydroxyethyl)-N-methyl- has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-N-(2-hydroxyethyl)-N-methyl- involves its interaction with specific molecular targets and pathways. The nitroso group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzymatic activity and disruption of cellular processes. The chloroethyl group can also participate in alkylation reactions, further contributing to its biological activity.
類似化合物との比較
Similar Compounds
Ethanesulfonamide: A simpler analog without the nitroso and chloroethyl groups.
2-Chloroethylamine: Contains the chloroethyl group but lacks the sulfonamide and nitroso groups.
N-Methyl-2-hydroxyethylamine: Contains the hydroxyethyl and methyl groups but lacks the sulfonamide and nitroso groups.
Uniqueness
Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-N-(2-hydroxyethyl)-N-methyl- is unique due to its combination of functional groups, which confer distinct reactivity and biological activity. The presence of the nitroso group allows for covalent modification of biomolecules, while the chloroethyl group enables alkylation reactions, making it a versatile compound for various applications.
特性
CAS番号 |
91893-56-0 |
|---|---|
分子式 |
C8H18ClN4O5S+ |
分子量 |
317.77 g/mol |
IUPAC名 |
2-chloroethyl-[2-[2-hydroxyethyl(methyl)sulfamoyl]ethylcarbamoylamino]-oxoazanium |
InChI |
InChI=1S/C8H17ClN4O5S/c1-12(5-6-14)19(17,18)7-3-10-8(15)11-13(16)4-2-9/h14H,2-7H2,1H3,(H-,10,11,15,16)/p+1 |
InChIキー |
HKVADYRNINSBQC-UHFFFAOYSA-O |
正規SMILES |
CN(CCO)S(=O)(=O)CCNC(=O)N[N+](=O)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1aS,7aR)-1a-[(2E)-3,7-dimethylocta-2,6-dienyl]-4,6-dihydroxy-5-methyl-7a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,7-dione](/img/structure/B12757634.png)
